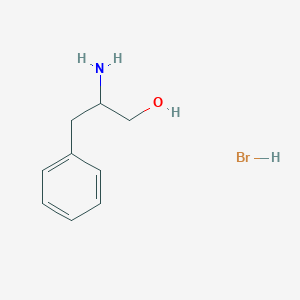
2-Amino-3-phenylpropan-1-olhydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-phenylpropan-1-olhydrobromide is a chemical compound with the molecular formula C9H13NO·HBr. It is a derivative of 2-amino-3-phenylpropan-1-ol, which is an amino alcohol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-phenylpropan-1-olhydrobromide typically involves the reaction of 2-amino-3-phenylpropan-1-ol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows:
[ \text{C}9\text{H}{13}\text{NO} + \text{HBr} \rightarrow \text{C}9\text{H}{13}\text{NO} \cdot \text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents. The process includes the purification of the final product through recrystallization or other suitable methods to achieve the desired purity levels.
化学反应分析
Types of Reactions
2-Amino-3-phenylpropan-1-olhydrobromide undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetaldehyde or phenylacetone.
Reduction: Formation of 2-amino-3-phenylpropan-1-ol or other amine derivatives.
Substitution: Formation of azide or cyanide derivatives.
科学研究应用
2-Amino-3-phenylpropan-1-olhydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2-amino-3-phenylpropan-1-olhydrobromide involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
2-Amino-3-phenylpropan-1-ol: The parent compound without the hydrobromide salt.
Phenylalaninol: A similar amino alcohol with a phenyl group.
3-Amino-1-phenylpropan-1-ol: Another structural isomer with similar properties.
Uniqueness
2-Amino-3-phenylpropan-1-olhydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to its parent compound and other similar amino alcohols.
属性
分子式 |
C9H14BrNO |
|---|---|
分子量 |
232.12 g/mol |
IUPAC 名称 |
2-amino-3-phenylpropan-1-ol;hydrobromide |
InChI |
InChI=1S/C9H13NO.BrH/c10-9(7-11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H |
InChI 键 |
GMDFQOQGAMUZOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(CO)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


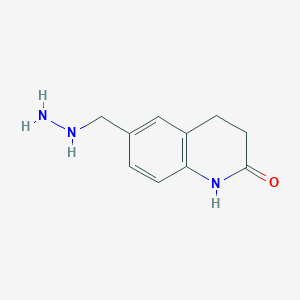

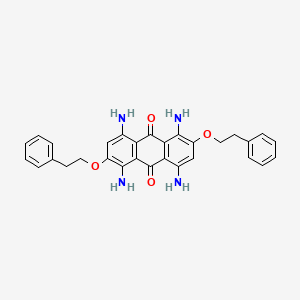
![7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13128337.png)
![7-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13128340.png)
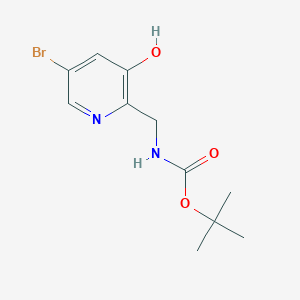
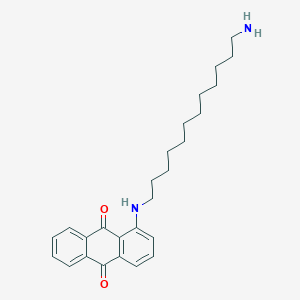


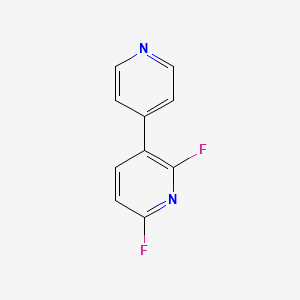
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13128384.png)


![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)
